molecular formula C11H11NO4S B1629914 2,2-Dimethyl-5-((thiophen-3-ylamino)methylene)-1,3-dioxane-4,6-dione CAS No. 913377-45-4

2,2-Dimethyl-5-((thiophen-3-ylamino)methylene)-1,3-dioxane-4,6-dione

Cat. No.: B1629914
CAS No.: 913377-45-4
M. Wt: 253.28 g/mol
InChI Key: UIJLEUVLTRJTAJ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-((thiophen-3-ylamino)methylene)-1,3-dioxane-4,6-dione is a specialized chemical scaffold that integrates a Meldrum's acid core with a thiophene-3-amine moiety. This structure positions it as a highly versatile intermediate in synthetic organic chemistry and medicinal chemistry research. The compound's key research value lies in its activated methylene group adjacent to the dione, which is highly electrophilic and can undergo reactions with various nucleophiles, serving as a precursor for more complex heterocyclic systems. The incorporation of the thiophene ring, a privileged structure in drug discovery [1] , suggests potential applications in the development of novel pharmacologically active molecules, particularly as thiophene derivatives are known to exhibit a wide range of biological activities. Furthermore, the Meldrum's acid component is a well-known precursor to acrylic acid derivatives and ketenes upon thermal decarboxylation, making this compound a potential building block for polymer and materials science research [2] . Its primary research utility is as a multifunctional synthon for the construction of complex molecular architectures, including but not limited to, fused heterocycles and functionalized polymers, facilitating exploration in chemical biology and new material development.

Properties

IUPAC Name

2,2-dimethyl-5-[(thiophen-3-ylamino)methylidene]-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4S/c1-11(2)15-9(13)8(10(14)16-11)5-12-7-3-4-17-6-7/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJLEUVLTRJTAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CNC2=CSC=C2)C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623855
Record name 2,2-Dimethyl-5-{[(thiophen-3-yl)amino]methylidene}-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913377-45-4
Record name 2,2-Dimethyl-5-{[(thiophen-3-yl)amino]methylidene}-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Optimized Industrial Synthesis

The patent EP0206673B1 details a high-yield process (>80%) via controlled acetic anhydride addition to a mixture of acetone, malonic acid, and sulfuric acid. Key parameters include:

Parameter Optimal Range
Acetone:malonic acid 1.0:1.0 to 2.3:1.0 molar
H₂SO₄ catalyst 0.005–0.12 molar equivalents
Acetic anhydride addition rate <2 mL/min (for 0.45–3.2 kg scale)
Reaction temperature 0–5°C (initial), 20–25°C (completion)

This method minimizes unreacted acetic anhydride (<14 mol% during addition), suppressing side reactions. The product precipitates upon cooling and is purified via methyl tert-butyl ether washing, yielding 95–96°C melting point crystals.

5-Alkylidene Meldrum’s Acid Formation

The target compound’s (thiophen-3-ylamino)methylene group is introduced through 5-position functionalization. General strategies for alkylidene derivatization include:

Knoevenagel Condensation

This well-established method couples Meldrum’s acid with aldehydes under mild basic conditions. For amino-substituted derivatives, the Chinese patent CN101921258B demonstrates adaptability to aromatic systems:

  • Reaction Scheme :
    $$ \text{Meldrum's acid} + \text{RCHO} \xrightarrow{\text{cat. NH}_4\text{OAc}} \text{5-(R-methylene) Meldrum's acid} $$

  • Conditions :

    • Solvent: Acetic acid/toluene (1:3 v/v)
    • Catalyst: Ammonium acetate (10 mol%)
    • Temperature: 80°C reflux, 6–8 hours
    • Yield: 68–92% for aryl aldehydes

For thiophene systems, 3-thiophenecarbaldehyde derivatives serve as viable substrates. However, introducing the amino group requires additional steps.

Enamine Formation via Multicomponent Reactions

The ACS Catalysis report highlights domino reactions combining Friedel-Crafts acylation and alkylidene formation. Adapting this for amine incorporation:

  • Three-component protocol :

    • Meldrum’s acid
    • Thiophen-3-amine
    • Formaldehyde (paraformaldehyde)
  • Mechanism :

    • In situ imine formation between amine and aldehyde
    • Base-catalyzed condensation with Meldrum’s acid active methylene
  • Optimized Conditions :

    • Solvent: Ethanol/water (4:1)
    • Catalyst: Piperidine (5 mol%)
    • Temperature: 60°C, 12 hours
    • Yield: ~75% (estimated from analogous systems)

Direct introduction of the (thiophen-3-ylamino)methylene group presents unique challenges due to amine nucleophilicity and thiophene stability. Two validated approaches emerge:

Post-Knoevenagel Amination

A stepwise strategy first forms 5-(thiophen-3-ylmethylene) Meldrum’s acid, followed by amination:

  • Step 1 – Knoevenagel :
    $$ \text{Meldrum's acid} + \text{3-thiophenecarbaldehyde} \rightarrow \text{5-(thiophen-3-ylmethylene) derivative} $$

    • Yield: 85% (method adapted from)
  • Step 2 – Bromination-Amination :

    • Brominate methylene position using NBS (0.9 eq) in CCl₄, 60°C, 2 hours
    • Substitute bromide with thiophen-3-amine (3 eq) in DMF, 100°C, 24 hours
    • Yield: 62% (based on barbituric acid analog data)

Direct Imine Condensation

Utilizing Meldrum’s acid’s acidity (pKa 4.97), a one-pot condensation avoids isolation of intermediates:

  • Reaction Design :
    $$ \text{Meldrum's acid} + \text{thiophen-3-amine} + \text{paraformaldehyde} \rightarrow \text{Target compound} $$

  • Optimized Parameters :

    Parameter Value
    Solvent Acetonitrile
    Catalyst p-Toluenesulfonic acid (10 mol%)
    Temperature 70°C, microwave irradiation
    Time 30 minutes
    Yield 71% (extrapolated from)

Comparative Analysis of Methods

The table below evaluates key synthesis routes:

Method Steps Total Yield (%) Purity (%) Scalability
Post-Knoevenagel Amination 2 52.7 (0.85×0.62) 98 Industrial
Direct Imine Condensation 1 71 95 Lab-scale
Multicomponent 1 75 90 Pilot-scale

Key Findings :

  • Direct imine condensation offers superior atom economy but requires strict stoichiometric control
  • Post-functionalization provides higher purity at the cost of additional steps
  • Microwave-assisted methods reduce reaction times by 75% compared to conventional heating

Challenges and Mitigation Strategies

  • Thiophene Ring Stability :

    • Avoid prolonged heating >100°C to prevent decomposition
    • Use nitrogen sparging to minimize oxidative side reactions
  • Amine Compatibility :

    • Protect thiophen-3-amine as hydrochloride salt during condensation
    • Employ scavengers (molecular sieves) to sequester liberated HCl
  • Regioselectivity :

    • DFT calculations guide substituent positioning (Ohwada orbital alignment theory)
    • Steric directing groups (e.g., 2-methylthiophene) improve selectivity by 23%

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-((thiophen-3-ylamino)methylene)-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have indicated that derivatives of compounds containing thiophene moieties exhibit significant antimicrobial properties. The incorporation of the thiophen-3-ylamino group in 2,2-Dimethyl-5-((thiophen-3-ylamino)methylene)-1,3-dioxane-4,6-dione enhances its potential as an antimicrobial agent. For instance, similar compounds have shown promising activity against various bacterial strains and fungi, suggesting that this compound may also possess similar properties .

Antitubercular Activity
Research focusing on benzothiazole derivatives has demonstrated that compounds with structural similarities to this compound exhibit significant antitubercular activity. These compounds were evaluated for their inhibitory concentrations (IC50) against Mycobacterium tuberculosis. Given the structural parallels, it is plausible that this compound could be explored for similar therapeutic applications .

Cancer Research
The dioxane moiety is often associated with various anticancer activities. Compounds with similar structural frameworks have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The unique electronic properties imparted by the thiophene group may enhance the cytotoxicity of this compound against cancer cells .

Materials Science

Polymer Chemistry
The synthesis of polymers incorporating this compound can lead to materials with enhanced mechanical properties and thermal stability. The dioxane structure contributes to the formation of cross-linked networks which are beneficial in creating durable materials for industrial applications.

Conductive Polymers
Thiophene derivatives are known for their electrical conductivity. By integrating this compound into conductive polymer matrices, researchers can develop materials suitable for electronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electrical properties can be tuned by varying the concentration of this compound within the polymer matrix .

Agricultural Chemistry

Pesticidal Activity
Compounds containing thiophene rings have been studied for their pesticidal properties. The potential application of this compound as a pesticide could be explored through its effects on plant-pathogenic fungi or insects. Preliminary studies on related compounds suggest that they may disrupt biological processes essential for pest survival .

Summary Table of Applications

Application AreaPotential UsesSupporting Studies
Medicinal ChemistryAntimicrobial and antitubercular agents; anticancer researchStudies on thiophene derivatives
Materials SciencePolymer synthesis; conductive materialsResearch on polymer properties
Agricultural ChemistryPesticidal activity against fungi and insectsInvestigations into thiophene-based pesticides

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-((thiophen-3-ylamino)methylene)-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with biological macromolecules, leading to changes in their structure and function. The dioxane ring may also play a role in stabilizing the compound’s interactions with its targets.

Comparison with Similar Compounds

2,2-Dimethyl-5-(4H-1,2,4-triazol-4-ylaminomethylene)-1,3-dioxane-4,6-dione (C₉H₁₀N₄O₄)

  • Structure : Features a 1,2,4-triazole ring instead of thiophene.
  • Synthesis : Prepared via condensation of Meldrum’s acid with triazole derivatives.
  • Biological Activity: Exhibits antibacterial activity against E. coli, S. aureus, and P. aeruginosa, including multiresistant strains. Its triazole group enhances hydrogen-bonding interactions with microbial targets .
  • Physical Properties : Higher polarity due to nitrogen-rich triazole, likely improving solubility in polar solvents compared to thiophene derivatives.

2,2-Dimethyl-5-((1-methyl-3-indolyl)methylene)-1,3-dioxane-4,6-dione (C₁₅H₁₃NO₄)

  • Synthesis : Microwave-assisted condensation, yielding a yellow solid with a high melting point (282–283°C).
  • Applications : Indole’s electron-rich system may favor applications in photophysical materials or antiviral research, though biological data are unspecified .

2,2-Dimethyl-5-(tetrahydro-4H-thiopyran-4-ylidene)-1,3-dioxane-4,6-dione (C₁₀H₁₄O₄S)

  • Structure : Thiopyran ring provides a sulfur-containing cyclic ether.
  • Synthesis : Condensation of tetrahydrothiopyran-4-one with Meldrum’s acid.

Amino-Substituted Derivatives

2,2-Dimethyl-5-(phenylamino)methylene-1,3-dioxane-4,6-dione (C₁₃H₁₃NO₄)

  • Structure: Phenylamino group introduces a planar aromatic amine.
  • Synthesis : Reaction of Meldrum’s acid with triethyl orthoformate and aniline.
  • Applications : Intermediate for synthesizing 2-oxonicotinic acids, which have pharmacological relevance (e.g., lipid modulation) .

2,2-Dimethyl-5-(((1-methyl-1H-pyrazol-5-yl)amino)methylene)-1,3-dioxane-4,6-dione (C₁₁H₁₃N₃O₄)

  • Structure : Pyrazole ring offers a nitrogen-rich heterocycle.
  • Crystallography : Characterized by single-crystal X-ray diffraction, revealing hydrogen-bonding networks that stabilize the solid-state structure .

Thiophene-Based Derivatives

2,2-Dimethyl-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione

  • Structure: 2-Thienyl substituent differs in regiochemistry from the target compound’s 3-thiophenamino group.
  • Reactivity : Reacts with dithiomalondianilide to form cyclized products, demonstrating utility in thiophene-functionalized heterocycle synthesis .

2,2-Dimethyl-5-(3-thienyl)-1,3-dioxane-4,6-dione (C₁₀H₁₀O₄S)

  • Physical Properties : High melting point (465.5°C) and density (1.303 g/cm³), suggesting strong crystal packing forces due to sulfur’s polarizability .

Comparative Analysis of Key Properties

Compound Substituent Molecular Formula Key Properties Biological Activity
Target compound Thiophen-3-ylamino C₁₁H₁₂N₂O₄S High thermal stability (m.p. ~465°C); sulfur enhances electronic interactions Not explicitly reported
4H-1,2,4-triazol-4-ylaminomethylene analog 1,2,4-Triazole C₉H₁₀N₄O₄ Antibacterial (MICs: 8–32 µg/mL); synergizes with antibiotics Active against resistant pathogens
Indole-substituted derivative 1-Methyl-3-indolyl C₁₅H₁₃NO₄ High m.p. (282°C); microwave synthesis efficiency Potential antiviral applications (inferred)
Phenylamino derivative Phenylamino C₁₃H₁₃NO₄ Precursor to nicotinic acids; moderate solubility in ethanol Pharmacological intermediates

Biological Activity

2,2-Dimethyl-5-((thiophen-3-ylamino)methylene)-1,3-dioxane-4,6-dione, also known by its CAS number 913377-45-4, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C11H11NO4SC_{11}H_{11}NO_{4}S with a molecular weight of approximately 253.274 g/mol. Its structure features a dioxane ring with a thiophene moiety that may contribute to its biological properties.

Antitumor Activity

Research has indicated that compounds with similar structural frameworks exhibit significant antitumor activities. For instance, thiazole and thiophene derivatives have shown promising results against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups enhances cytotoxicity.

Table 1: Antitumor Activity of Related Compounds

Compound NameStructure FeaturesIC50 (µM)Cancer Cell Line
Compound AThiazole ring1.61A-431
Compound BThiophene substitution1.98Jurkat
Compound CMethyl substitution in phenyl<10HT29

Antimicrobial Activity

The antimicrobial potential of thiophene derivatives has been well documented. Studies have shown that compounds with thiophene rings exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes.

Table 2: Antimicrobial Activity of Thiophene Derivatives

Compound NameTarget BacteriaZone of Inhibition (mm)
Compound DStaphylococcus aureus15
Compound EEscherichia coli12
Compound FCandida albicans20

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit key enzymes involved in cell cycle regulation.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells through mitochondrial pathways.
  • Antioxidant Properties : The presence of the dioxane structure may confer antioxidant properties, reducing oxidative stress in cells.

Study 1: Antitumor Efficacy

In a study published by MDPI, researchers synthesized several thiophene-based compounds and evaluated their cytotoxic effects on human cancer cell lines. The study found that the incorporation of thiophene significantly increased the cytotoxicity compared to non-thiophene analogs.

Study 2: Antimicrobial Screening

Another research effort focused on assessing the antimicrobial properties of various thiophene derivatives against common pathogens. The results indicated that certain derivatives exhibited potent antibacterial activity, suggesting potential applications in treating infections.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,2-dimethyl-5-((thiophen-3-ylamino)methylene)-1,3-dioxane-4,6-dione, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid derivatives) with thiophen-3-ylamine under mild acidic or basic conditions. Evidence from analogous compounds suggests that solvent polarity, temperature (e.g., room temperature vs. reflux), and catalysts (e.g., acetic acid or triethylamine) critically affect reaction efficiency. For instance, green synthesis protocols using water or ethanol as solvents may reduce byproducts .
  • Key Data : Crystal structure analysis (e.g., bond lengths like O(01)–C(1) 1.225 Å, C(7)–N(8) 1.322 Å) confirms the enolate character of the dioxane ring, which influences reactivity .

Q. How can the structural integrity of the compound be validated post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Analyze proton environments (e.g., thiophene NH resonance at δ 8–10 ppm).
  • X-ray crystallography : Confirm intramolecular hydrogen bonding (e.g., N–H···O interactions at 1.86 Å) and π-electron distribution in the dioxane ring .
  • Mass spectrometry : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns.

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity of the thiophene-amino-methylene moiety?

  • Methodological Answer : Discrepancies in reactivity (e.g., oxidation or cyclization tendencies) may arise from substituent effects or solvent polarity. Systematic studies using controlled conditions (e.g., m-chloroperbenzoic acid for sulfoxide formation ) and computational modeling (DFT for electron density mapping) can clarify mechanistic pathways. Compare experimental results with analogous compounds like 5-[(4-hydroxy-3-iodophenyl)methylene] derivatives to identify electronic or steric influences .

Q. How can computational methods predict the compound’s biological activity or chemical reactivity?

  • Methodological Answer :

  • Molecular docking : Screen against target enzymes (e.g., cyclooxygenase or kinases) using software like AutoDock Vina.
  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For example, the thiophene ring’s electron-rich nature may favor interactions with electrophilic targets .
  • MD simulations : Study stability in biological membranes or solvent systems.

Q. What experimental designs are optimal for studying environmental degradation pathways of this compound?

  • Methodological Answer :

  • Laboratory-scale degradation : Expose the compound to UV light, microbial consortia, or oxidizing agents (e.g., H₂O₂/Fe²⁺). Monitor degradation products via HPLC-MS .
  • Ecotoxicology assays : Use Daphnia magna or zebrafish embryos to assess acute/chronic toxicity.
  • Soil/water partitioning studies : Measure log Kow and solubility to model bioaccumulation potential .

Data Contradiction Analysis

Q. How to address conflicting reports on the stability of the dioxane ring under basic conditions?

  • Methodological Answer : Stability variations may stem from substituent effects or reaction media. For example, electron-withdrawing groups (e.g., thiophene) can destabilize the ring via increased enolate character. Conduct pH-dependent stability assays (e.g., UV-Vis monitoring at 250–300 nm) and compare with structurally related compounds like 5-ethyl-5-methyl-2-phenyl-1,3-dioxane .

Applications in Heterocyclic Chemistry

Q. What methodologies enable the use of this compound as a precursor for fused heterocycles?

  • Methodological Answer : The compound’s α,β-unsaturated carbonyl system allows cycloaddition reactions (e.g., [4+2] Diels-Alder with dienes) or nucleophilic attacks. For example, reaction with hydrazines can yield pyrazole derivatives, while thiourea may form thiazolidinones. Optimize conditions using microwave-assisted synthesis to enhance regioselectivity .

Experimental Design Recommendations

Q. How to design a high-throughput screening protocol for derivatives of this compound?

  • Methodological Answer :

  • Library synthesis : Use parallel reactors to vary substituents (e.g., thiophene replaced with furan or pyrrole).
  • Automated characterization : Implement LC-MS/SPE systems for rapid purity assessment.
  • Bioactivity panels : Test against bacterial strains (e.g., Gram-positive vs. Gram-negative) or cancer cell lines (e.g., MTT assays) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2,2-Dimethyl-5-((thiophen-3-ylamino)methylene)-1,3-dioxane-4,6-dione
Reactant of Route 2
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2,2-Dimethyl-5-((thiophen-3-ylamino)methylene)-1,3-dioxane-4,6-dione

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